molecular formula C17H19NO4S B3032358 benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate CAS No. 147169-13-9

benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate

Cat. No.: B3032358
CAS No.: 147169-13-9
M. Wt: 333.4 g/mol
InChI Key: BWWOIRRCADHIIS-UHFFFAOYSA-N
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Description

Benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate is a synthetic carbamate derivative featuring a sulfonamide-linked ethyl group substituted with a para-methylphenyl moiety. The benzyl carbamate group provides hydrolytic stability, while the sulfonamide moiety may contribute to biological activity, such as carbonic anhydrase inhibition, as observed in related sulfonamide-based compounds .

Properties

IUPAC Name

benzyl N-[1-(4-methylphenyl)sulfonylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-8-10-16(11-9-13)23(20,21)14(2)18-17(19)22-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWOIRRCADHIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396272
Record name 2T-0342
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147169-13-9
Record name 2T-0342
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate typically involves the reaction of benzyl carbamate with 1-[(4-methylphenyl)sulfonyl]ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate moiety can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The carbamate moiety can interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Substituent Effects on Sulfonamide Moieties

  • Benzyl N-[1-(Benzenesulfonyl)-2-Methylpropyl]Carbamate (CAS 439095-25-7) : Features a branched 2-methylpropyl chain instead of ethyl, increasing steric bulk. This structural difference may reduce membrane permeability but improve target specificity .

Carbamate Backbone Variations

  • Benzyl N-({4-[(4-Methylphenyl)Carbamoyl]Phenyl}Methyl)Carbamate (CAS 477847-76-0) : Replaces the sulfonamide with a carbamoylphenyl group, resulting in a molecular formula of C23H22N2O3 (molar mass 374.43 g/mol). This substitution eliminates sulfonamide-related bioactivity but introduces hydrogen-bonding capabilities via the carbamoyl group .

Physicochemical Properties

Property Target Compound (Inferred) CAS 477847-76-0 CAS 439095-25-7 (SDS Data)
Molar Mass (g/mol) ~350–380 (estimated) 374.43 ~400–420 (estimated)
Density (g/cm³) 1.18–1.25 (predicted) 1.220 ± 0.06 Not reported
Boiling Point (°C) ~500–530 (predicted) 520.2 ± 50.0 Not reported
pKa ~11.5–12.0 (sulfonamide proton) 11.72 ± 0.46 Not reported

Key Observations :

  • The para-methyl group in the target compound may lower solubility in polar solvents relative to unsubstituted analogs but improve bioavailability.

Biological Activity

Benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group, a sulfonyl group attached to a methylphenyl ring, and a carbamate moiety. Its molecular formula is C15H17NO3SC_{15}H_{17}NO_3S, and it has been identified with CAS number 147169-13-9. The compound's unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing it to interact with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition.
  • Carbamate Moiety : This part of the molecule may interfere with enzyme activity by forming stable complexes with active sites, thereby inhibiting their function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In studies involving cancer cell lines, it demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The observed effects are attributed to:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle progression .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Antimicrobial Study Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anticancer Evaluation Exhibited IC50 values between 15-30 µM in various cancer cell lines, indicating potent anticancer activity.
Mechanistic Insights Suggested that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
Benzyl N-{1-[(4-methylphenyl)sulfonyl]heptyl}carbamateSimilar sulfonamide structureModerate antimicrobial activity
Benzyl N-{1-[(4-methylphenyl)sulfonyl]propyl}carbamateSimilar sulfonamide structureLower anticancer potency compared to the target compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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